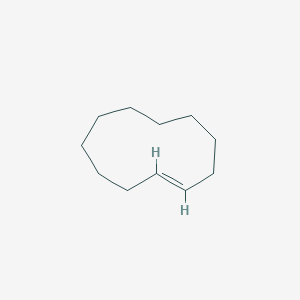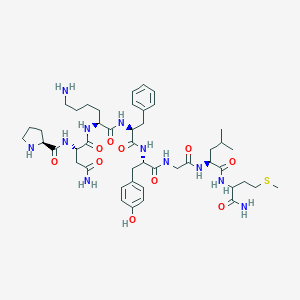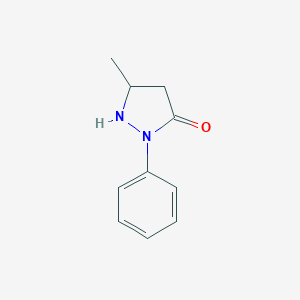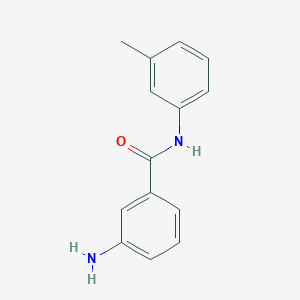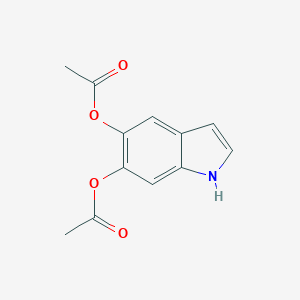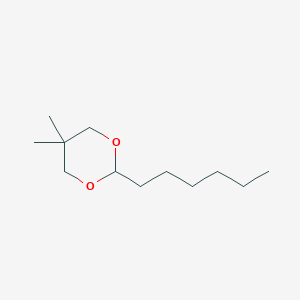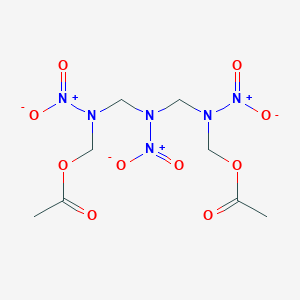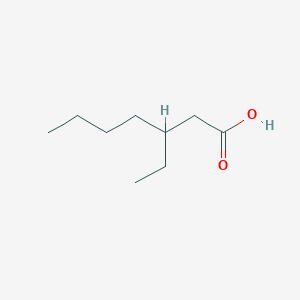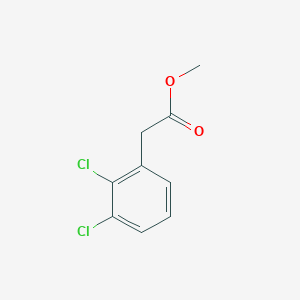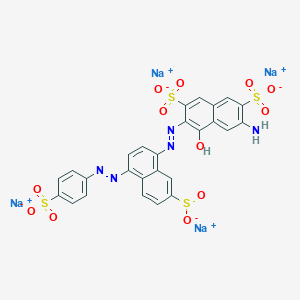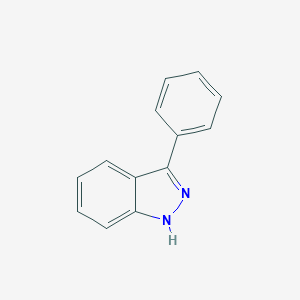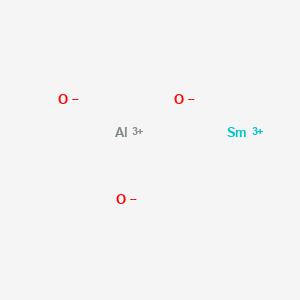
Aluminium samarium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium samarium trioxide is a rare earth metal oxide that has gained attention in scientific research due to its unique properties. This compound has potential applications in various fields, including catalysis, electronics, and biomedicine.
Applications De Recherche Scientifique
Aluminium samarium trioxide has been extensively studied for its potential applications in various scientific fields. In catalysis, this compound has been shown to exhibit high catalytic activity in the oxidation of alcohols and olefins. In electronics, aluminium samarium trioxide has been used as a dielectric material in thin-film transistors. In biomedicine, this compound has shown potential as a contrast agent for magnetic resonance imaging (MRI) due to its high magnetic susceptibility.
Mécanisme D'action
The mechanism of action of aluminium samarium trioxide is not fully understood. However, it is believed that the unique properties of this compound, such as its high surface area and catalytic activity, play a crucial role in its biological and chemical interactions.
Effets Biochimiques Et Physiologiques
Aluminium samarium trioxide has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. In addition, this compound has been shown to exhibit antioxidant properties, which may have potential therapeutic benefits for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of aluminium samarium trioxide is its high stability and durability, which makes it suitable for use in various lab experiments. However, the high cost and limited availability of this compound may limit its use in some research applications.
Orientations Futures
There are several future directions for research on aluminium samarium trioxide. One area of interest is the development of new synthesis methods that can produce this compound at a lower cost and with improved purity. Another area of research is the exploration of its potential applications in biomedicine, such as drug delivery and imaging. Finally, further studies are needed to fully understand the mechanism of action and biological effects of aluminium samarium trioxide.
Méthodes De Synthèse
Aluminium samarium trioxide can be synthesized through various methods, including solid-state reactions, co-precipitation, and sol-gel processes. The most commonly used method is the solid-state reaction, which involves mixing aluminium and samarium oxides in a high-temperature furnace. This method produces a highly crystalline product with a well-defined structure.
Propriétés
Numéro CAS |
12003-84-8 |
|---|---|
Nom du produit |
Aluminium samarium trioxide |
Formule moléculaire |
AlO3Sm |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
aluminum;oxygen(2-);samarium(3+) |
InChI |
InChI=1S/Al.3O.Sm/q+3;3*-2;+3 |
Clé InChI |
DDUQUDHFIZQTCS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Sm+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[Al+3].[Sm+3] |
Autres numéros CAS |
12003-84-8 |
Synonymes |
aluminium samarium trioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



